molecular formula C18H19FN2O2 B268848 N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide

货号 B268848
分子量: 314.4 g/mol
InChI 键: QYHZFPXGOBRQAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It was initially developed as an anti-cancer drug and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用机制

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase, which is a downstream effector of the Ras signaling pathway that is frequently mutated in various cancers. By blocking this pathway, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can inhibit tumor cell proliferation and induce apoptosis. Additionally, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can inhibit VEGFR and PDGFR, which are involved in angiogenesis and tumor vascularization.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In normal cells, it can cause hepatotoxicity, gastrointestinal toxicity, and skin toxicity. It has also been shown to affect glucose metabolism and lipid homeostasis.

实验室实验的优点和局限性

One advantage of using N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific pathways. However, its toxicity and potential off-target effects must be carefully considered when designing experiments. Additionally, the cost and availability of N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 may limit its use in certain labs.

未来方向

There are several future directions for research on N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006. One area of interest is the development of combination therapies that can enhance its anti-tumor effects. Another direction is the investigation of its potential use in the treatment of other diseases beyond cancer. Finally, there is a need for further research on the mechanisms of its toxicity and potential side effects.
Conclusion:
In conclusion, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 is a small molecule inhibitor of several protein kinases that has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has been extensively studied in the field of cancer research and has shown promise for use in other diseases as well. While it has advantages for targeted inhibition of specific pathways, its toxicity and potential off-target effects must be carefully considered. Future research on N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 will likely focus on combination therapies, alternative disease treatments, and further investigation of its toxicity and side effects.

合成方法

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can be synthesized by reacting 2-fluoro-4-nitroaniline with butyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-aminobenzoic acid and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

科学研究应用

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been extensively studied in the field of cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. It has also been investigated for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and diabetic retinopathy.

属性

产品名称

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide

分子式

C18H19FN2O2

分子量

314.4 g/mol

IUPAC 名称

N-[3-(butylcarbamoyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23)

InChI 键

QYHZFPXGOBRQAD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

规范 SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。